

Application Notes and Protocols for In Vivo Mouse Studies with AMG410

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo mouse studies involving **AMG410**, a novel, potent, and orally bioavailable pan-KRAS inhibitor. **AMG410** is a non-covalent, reversible inhibitor that uniquely targets both the GDP-bound (inactive) and GTP-bound (active) states of KRAS, and it exhibits high selectivity for KRAS over HRAS and NRAS.[1][2][3] Preclinical data have demonstrated its efficacy in achieving tumor stasis or regression in various mouse xenograft models of cancer. [1][4][5]

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and efficacy of **AMG410** in a preclinical mouse model. This data is derived from studies presented at the American Association for Cancer Research (AACR) Annual Meeting 2025.

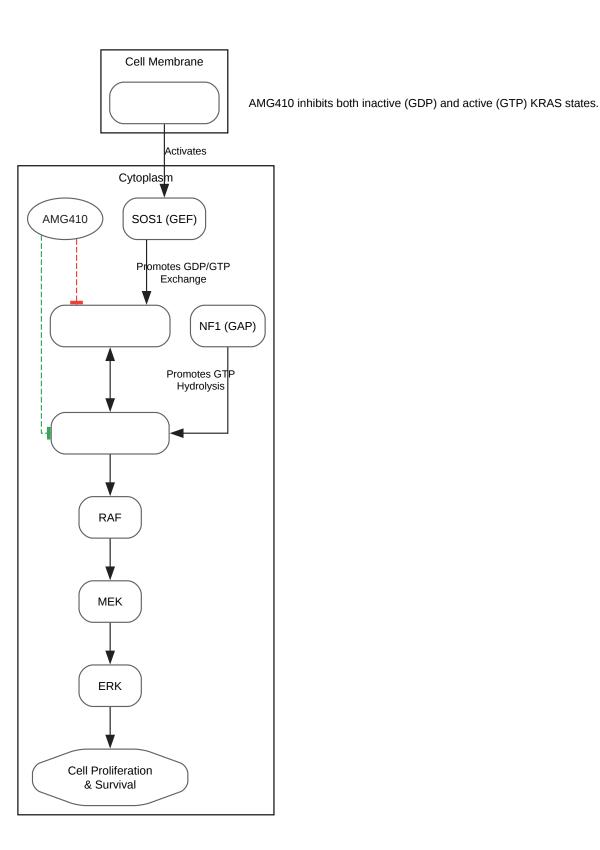
Mouse Model	Cancer Type	KRAS Mutation	AMG410 Dosage	Administr ation Route	Dosing Schedule	Observed Efficacy
Panc 04.03 Xenograft	Pancreatic Cancer	G12D	30 mg/kg	Oral (PO)	Twice Daily (BID)	Tumor Stasis
Panc 04.03 Xenograft	Pancreatic Cancer	G12D	100 mg/kg	Oral (PO)	Twice Daily (BID)	Tumor Regression



Signaling Pathway and Mechanism of Action

AMG410 acts as a pan-KRAS inhibitor, targeting multiple KRAS mutations.[4][6] Unlike many KRAS inhibitors that only target the inactive GDP-bound state, AMG410 can inhibit both the "off" (GDP-bound) and "on" (GTP-bound) states of KRAS.[1][5] This dual inhibition is significant as it allows for a more comprehensive blockade of downstream oncogenic signaling pathways, such as the MAPK/ERK pathway, which is crucial for tumor cell proliferation and survival. The diagram below illustrates the mechanism of action of AMG410.





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Mechanism of Action of AMG410



Experimental Protocols

The following protocols are based on the publicly available information regarding preclinical studies with **AMG410** and general best practices for in vivo mouse xenograft studies.

Animal Models

- Mouse Strain: Immunocompromised mice (e.g., NOD/SCID or Nu/Nu) are typically used for xenograft studies to prevent rejection of human tumor cells.
- Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., Panc 04.03 for pancreatic cancer with KRAS G12D) should be used. Efficacy has also been demonstrated in models of colorectal and lung cancer.[1][4][5]
- Tumor Implantation:
 - Culture selected cancer cells to the logarithmic growth phase.
 - Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.
 - Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.

AMG410 Formulation and Administration

- Formulation: AMG410 is an oral agent.[2][7] A suitable vehicle for oral gavage should be used for formulation. Common vehicles include 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, and 50% water. The final formulation should be a homogenous suspension or solution.
- Administration: Administer AMG410 orally (PO) via gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

Dosing Regimen



- Dosage:
 - For tumor stasis, a dose of 30 mg/kg is recommended.
 - For tumor regression, a dose of 100 mg/kg has been shown to be effective.
- Schedule: Administer the selected dose twice daily (BID).
- Duration: Treatment duration can vary depending on the study's endpoint, but a 25-day study has been reported.[2]

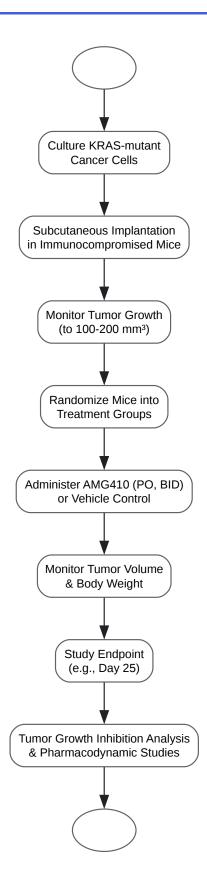
Monitoring and Endpoints

- Tumor Growth: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
- Pharmacodynamic Markers: To confirm target engagement, levels of phosphorylated ERK
 (pERK) in tumor tissue can be assessed at the end of the study. A robust lowering of pERK
 levels throughout the dosing cycle indicates effective pathway inhibition.[1][4]
- · Efficacy Endpoints:
 - Tumor Growth Inhibition (TGI): Compare the change in tumor volume in the treated groups to the vehicle control group.
 - Tumor Regression: An absolute reduction in tumor volume over time.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of **AMG410** in a mouse xenograft model.





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Typical In Vivo Efficacy Study Workflow



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